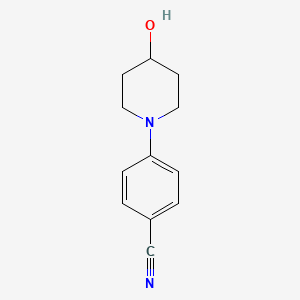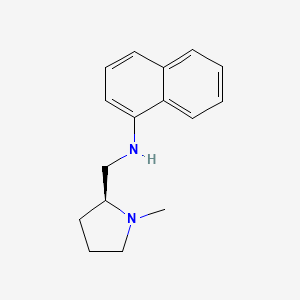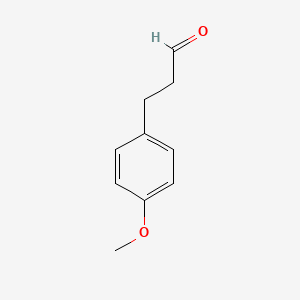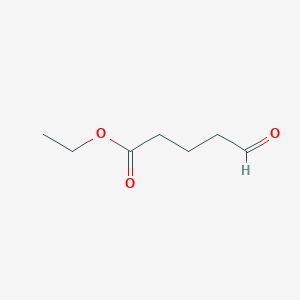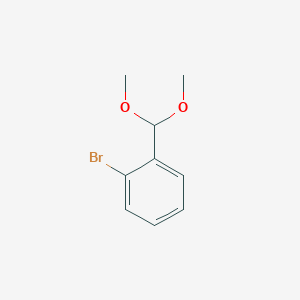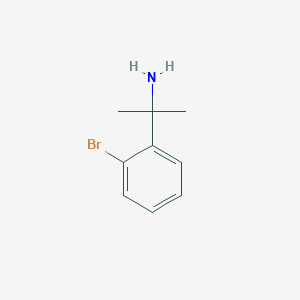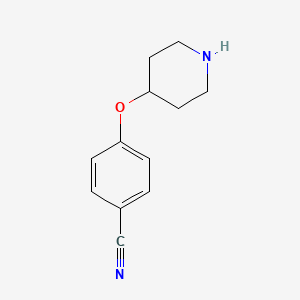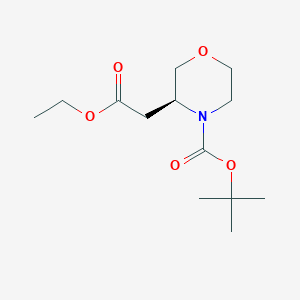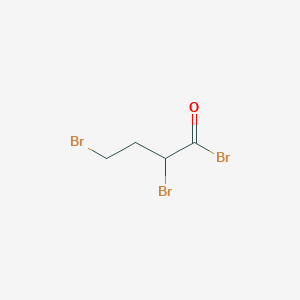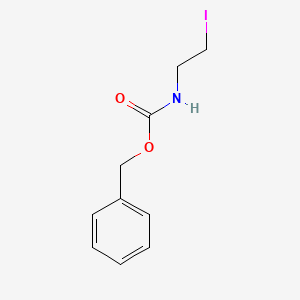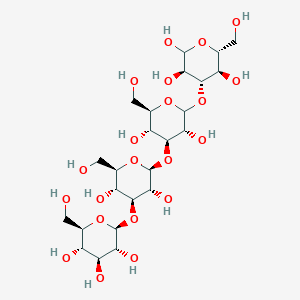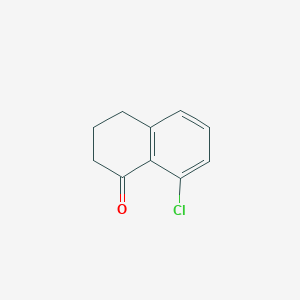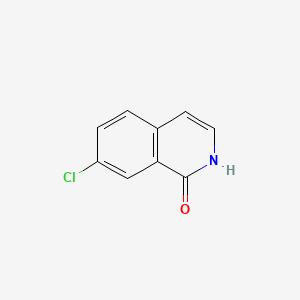
7-Chloroisoquinolin-1-ol
Vue d'ensemble
Description
7-Chloroisoquinolin-1-ol (7-CIQ) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. It is an analog of isoquinoline and has a chlorine atom substituted in the para position. 7-CIQ is an interesting compound due to its ability to form stable complexes with metals, as well as its anti-cancer properties.
Applications De Recherche Scientifique
1. Antimicrobial and Antiparasitic Agent
7-Chloroisoquinolin-1-ol and its derivatives have been used as antimicrobial and antiparasitic agents. For instance, Clioquinol, a related compound, was used as an oral anti-parasitic agent for intestinal amebiasis treatment in the past. Recent research has demonstrated activities beyond its antimicrobial use, including cancer therapy and Alzheimer's disease treatment due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).
2. Cancer Treatment
Several studies have explored the use of 7-Chloroisoquinolin-1-ol derivatives in cancer treatment. Chlorinated and fluorinated 7-azaindenoisoquinolines, which are potent cytotoxic agents, have shown high inhibitory activities in human cancer cell cultures (Elsayed et al., 2017). Additionally, other derivatives have been found to exhibit significant antitumor activity towards various cancer cell lines (Aboelnaga & El-Sayed, 2018).
3. Inhibition of Protein Kinases
Specific 7-Chloroisoquinolin-1-ol derivatives have been found to inhibit casein kinase I, a protein kinase involved in various cellular processes. This inhibition has potential implications in understanding and targeting casein kinase I-mediated reactions in diseases (Chijiwa, Hagiwara & Hidaka, 1989).
4. Antiplasmodial Activity
Some derivatives of 7-Chloroisoquinolin-1-ol, such as chloroquine and its analogs, have been widely known for their antimalarial effects. These compounds act by complexing with ferriprotoporphyrin IX, inhibiting its conversion to beta-hematin and thereby preventing detoxification in the malaria parasite (Njaria et al., 2015).
5. Anti-corrosion Applications
In addition to its biological applications, 7-Chloroisoquinolin-1-ol derivatives have been used in anti-corrosion applications. 8-Hydroxyquinoline derivatives, which are structurally similar, have shown significant anti-corrosion properties in acidic media (Douche et al., 2020).
6. Nonlinear Optical Properties
7-Chloroisoquinolin-1-ol has been studied for its nonlinear optical properties. Detailed vibrational analysis of the molecule indicates its potential to display significant nonlinear optical properties (Vidhya, Austine & Arivazhagan, 2020).
7. Antiviral Effects
Certain compounds related to 7-Chloroisoquinolin-1-ol, such as chloroquine, have demonstrated antiviral effects against a range of viruses, including retroviruses and coronaviruses. This highlightsthe potential for these compounds to be repurposed in the treatment of various viral infections (Savarino et al., 2003).
8. Synthesis of New Compounds
7-Chloroisoquinolin-1-ol has been utilized in the synthesis of novel compounds with potential pharmacological properties. For example, the synthesis of new acyl transfer catalysts containing isoquinoline starting from 1-chloro-5-nitroisoquinoline demonstrates the utility of this compound in the development of new chemical entities (Chen Pei-ran, 2008).
9. Antioxidative and Prooxidative Effects
Research on 4-hydroxyquinoline derivatives, closely related to 7-Chloroisoquinolin-1-ol, has shown that they can have both antioxidative and prooxidative effects, depending on their distribution and molecular structure. This dual role is significant in understanding their potential therapeutic applications (Liu et al., 2002).
10. Quantitative Analysis in Pharmaceuticals
7-Chloroisoquinolin-1-ol derivatives are also important in the pharmaceutical industry for quality control and analysis. Methods like reverse phase isocratic HPLC have been developed for the quantification of these compounds in various dosage forms, highlighting their relevance in pharmaceutical formulations (Kandepu et al., 2012).
Propriétés
IUPAC Name |
7-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUCOQGBXQHOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434098 | |
| Record name | 7-chloroisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinolin-1-ol | |
CAS RN |
24188-74-7 | |
| Record name | 7-Chloro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloroisoquinolin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
